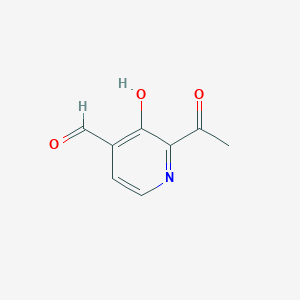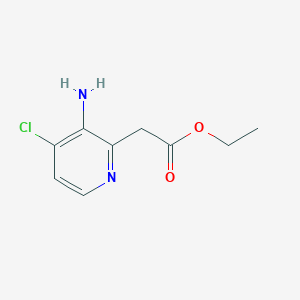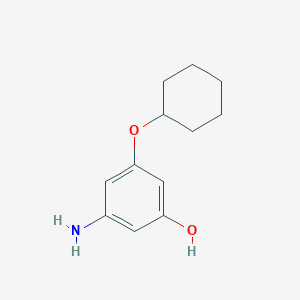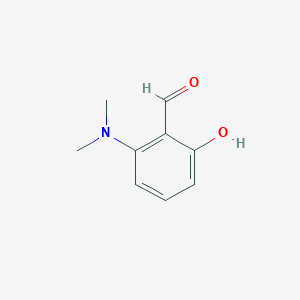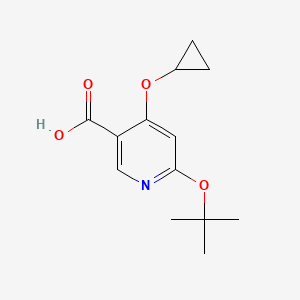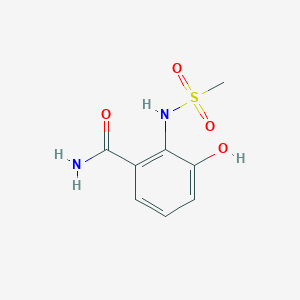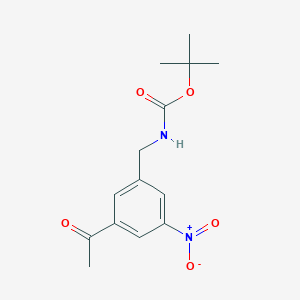
4-Cyclopropoxy-N-methylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C11H12N2O3 It is a derivative of nicotinamide, which is a form of vitamin B3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N-methylnicotinamide typically involves the reaction of nicotinamide with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating enzyme activity and its effects on various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide N-methyltransferase (NNMT). This modulation can affect various cellular processes, including energy metabolism, DNA repair, and cell signaling pathways.
Comparación Con Compuestos Similares
1-Methylnicotinamide: A metabolite of nicotinamide with similar biological activities.
Nicotinamide Mononucleotide (NMN): A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism.
Nicotinamide Riboside (NR): Another NAD+ precursor with potential anti-aging effects.
Uniqueness: 4-Cyclopropoxy-N-methylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other nicotinamide derivatives and may contribute to its specific effects on enzyme activity and cellular processes.
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)8-6-12-5-4-9(8)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
Clave InChI |
XTGRYLYACWSIOI-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(C=CN=C1)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



